![molecular formula C13H10N2O2 B5782993 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone CAS No. 62472-00-8](/img/structure/B5782993.png)
1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone
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Overview
Description
1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is a chemical compound that has garnered interest in the field of scientific research due to its potential applications in the development of pharmaceuticals and other biologically active molecules. The compound is a derivative of isoquinoline, a naturally occurring alkaloid found in various plants. In
Scientific Research Applications
1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone has been studied for its potential applications in the development of new drugs and other biologically active molecules. The compound has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
The exact mechanism of action of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with proteins involved in inflammation and cancer, such as NF-κB and STAT3, and to inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone in lab experiments include its relatively simple synthesis method, its ability to exhibit various pharmacological activities, and its potential applications in the development of new drugs and other biologically active molecules. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone. These include further studies on its mechanism of action, its potential applications in the development of new drugs and other biologically active molecules, and its toxicity and safety profile. Other future directions include studies on the compound's interactions with other drugs and its potential use in combination therapies for various diseases.
Synthesis Methods
The synthesis of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone involves the reaction of 2-aminobenzophenone with glyoxylic acid in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final compound. The synthesis of this compound has been reported in several research papers and is considered to be a relatively straightforward process.
properties
IUPAC Name |
1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8(16)11-13(17)14-12-10-5-3-2-4-9(10)6-7-15(11)12/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVASCRPTRUPSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716290 |
Source
|
Record name | 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62472-00-8 |
Source
|
Record name | 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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